

# NMR characterization 7-Chloro-1-heptanol

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: 7-Chloro-1-heptanol

CAS No.: 55944-70-2

Cat. No.: S1893639

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## Compound Identification and Basic Data

The table below summarizes the basic identifying information for **7-chloro-1-heptanol**:

Property	Value
Chemical Name	1-Heptanol, 7-chloro- [1] [2]
CAS Number	55944-70-2 [2]
Molecular Formula	C <sub>7</sub> H <sub>15</sub> ClO [1] [2]
Molecular Weight	150.6464 g/mol [2]
Physical Form	Liquid [2]
Melting Point	11°C [2]
Boiling Point	207.22°C (estimate) [2]

## Principles of <sup>13</sup>C NMR Characterization

While a specific  $^{13}\text{C}$  NMR spectrum for **7-chloro-1-heptanol** was not located, the general principles of  $^{13}\text{C}$  NMR are well-established and can be used to predict its spectrum [3].

- **Spectral Range:**  $^{13}\text{C}$  NMR chemical shifts are spread over a wider range (~200 ppm) than  $^1\text{H}$  NMR, reducing signal overlap and making it easier to distinguish each carbon atom in a molecule [3].
- **Key Influences on Chemical Shift:** A carbon's chemical shift is primarily influenced by the **electronegativity** of attached atoms and **hybridization** [3].
  - **Electronegativity Effect:** Substituting a hydrogen with a more electronegative atom (like chlorine or oxygen) causes a downfield shift (increase in ppm) for the  $\alpha$ -carbon (the carbon directly attached to the substituent) and the  $\beta$ -carbon (the adjacent carbon). The  $\gamma$ -carbon may experience a smaller upfield shift [3].
  - **Characteristic Ranges:** Based on these principles, the carbon atoms in **7-chloro-1-heptanol** are expected to appear in distinct regions of the NMR spectrum.

## Predicted $^{13}\text{C}$ NMR Spectrum & Comparison

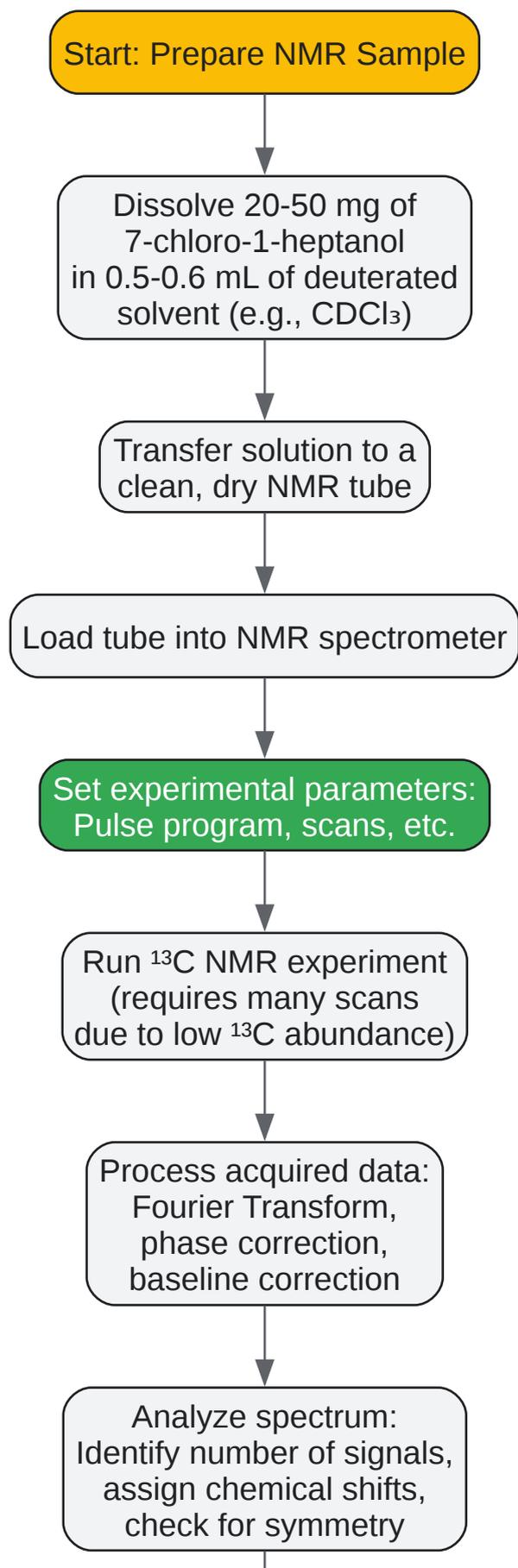
Based on the principles above, the predicted  $^{13}\text{C}$  NMR signals for **7-chloro-1-heptanol** can be compared with its parent compound, 1-heptanol.

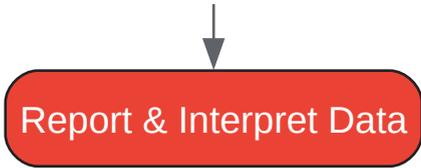
Carbon Position	Predicted $^{13}\text{C}$ Shift for 7-Chloro-1-heptanol	Reported $^{13}\text{C}$ Shift for 1-Heptanol (from literature) [3] [4]	Notes on Chemical Shift Change
C-1 ( $\text{CH}_2\text{OH}$ )	~60-65 ppm	~63 ppm (shifted downfield from typical alkane)	Minimal change; influenced by OH group.
C-2 ( $\beta$ to OH)	~30-35 ppm	~33 ppm	Minimal change.
C-7 ( $\text{CH}_2\text{Cl}$ )	~40-50 ppm	~14 ppm (terminal $\text{CH}_3$ )	<b>Major downfield shift</b> due to electronegative Cl.
C-6 ( $\beta$ to Cl)	~30-35 ppm	~23 ppm	Moderate downfield shift.
Middle Chain Carbons (C-3, C-4, C-5)	~25-30 ppm	~25-32 ppm	Minimal change from 1-heptanol.

This comparison highlights the significant effect of the chlorine atom, causing large downfield shifts for C-7 and C-6, while the rest of the carbon chain is largely unaffected.

## Experimental Workflow for NMR Characterization

For researchers aiming to obtain this data, the following workflow outlines the key steps in a  $^{13}\text{C}$  NMR experiment.





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#### Workflow Notes:

- **Sample Preparation:** A deuterated solvent like  $\text{CDCl}_3$  is used to provide a lock signal for the spectrometer. The sample must be free of water and other impurities [3].
- **Data Acquisition:**  $^{13}\text{C}$  NMR requires significantly more scans than  $^1\text{H}$  NMR because the  $^{13}\text{C}$  isotope has a low natural abundance (about 1.1%) and a weak magnetic moment, leading to inherently low signal strength [3].
- **Spectral Interpretation:** The number of distinct signals in the final spectrum indicates the number of unique carbon environments in the molecule. The absence of symmetry in **7-chloro-1-heptanol** should result in seven distinct  $^{13}\text{C}$  signals [3].

## Key Considerations for Researchers

- **Signal Intensity:** Unlike  $^1\text{H}$  NMR, the area under a peak in a standard  $^{13}\text{C}$  NMR spectrum does not reliably correspond to the number of carbons it represents. Some carbon types (e.g., carbonyls) give inherently weaker signals [3].
- **Lack of C-C Coupling:** Due to the low abundance of  $^{13}\text{C}$ , spin-spin coupling between carbon atoms is rarely observed, which simplifies the spectrum [3].

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## References

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4. - 1 (111-70-6) 13C Heptanol spectrum NMR [chemicalbook.com]

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